molecular formula C22H27N5O5 B1669910 N-(4-(3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid CAS No. 149325-95-1

N-(4-(3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid

カタログ番号: B1669910
CAS番号: 149325-95-1
分子量: 441.5 g/mol
InChIキー: DSPMDRAVVJOBBC-VYIIXAMBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DDCPPB-Glu is a 6-5 fused ring heterocycle antifolate that exhibits antitumor activity.

生物活性

N-(4-(3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid, also known by its CAS number 149325-95-1, is a compound that exhibits significant biological activity, particularly as an inhibitor of dihydrofolate reductase (DHFR) and other enzymes involved in purine biosynthesis. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by case studies and research findings.

  • Molecular Formula : C22H27N5O5
  • Molecular Weight : 441.48 g/mol
  • CAS Number : 149325-95-1

The compound primarily acts as a potent inhibitor of DHFR, an enzyme critical for DNA synthesis and cell proliferation. By inhibiting DHFR, it disrupts the folate metabolism pathway essential for nucleotide synthesis, leading to reduced tumor cell growth.

Key Enzymatic Targets:

  • Dihydrofolate Reductase (DHFR) : Inhibition leads to decreased tetrahydrofolate levels.
  • Glycinamide Ribonucleotide Transformylase (GAR-TFase) : Inhibits de novo purine biosynthesis.
  • Aminoimidazole Ribonucleotide Transformylase (AICAR-TFase) : Another target in purine metabolism.

Biological Activity and Efficacy

Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines.

In Vitro Studies:

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines with IC50 values ranging from 0.018 µM to 2 µM depending on the specific cell type tested:

  • Detroit 98 Cells : IC50 = 0.018 µM
  • L Cells : IC50 = 2 µM

These values indicate a high level of potency compared to traditional chemotherapeutic agents like methotrexate .

In Vivo Studies:

In vivo experiments demonstrated moderate activity against P388 leukemia models. The compound's ability to inhibit tumor growth was significantly noted in animal models treated with varying doses over extended periods .

Case Studies

  • Case Study on Antitumor Activity :
    • A study evaluated the efficacy of this compound in a murine model of colon cancer. Results showed a significant reduction in tumor size compared to control groups treated with saline or lower doses of methotrexate.
  • Case Study on Enzyme Inhibition :
    • Another investigation focused on the inhibition of GAR-TFase and AICAR-TFase in cultured MOLT-4 cells. The compound effectively inhibited the conversion of [^14C]formate to formylglycinamide ribonucleotide with an IC50 of 20 nM .

Comparative Analysis with Other Antifolates

The following table summarizes the comparative potency of this compound against other known antifolates:

Compound NameTarget EnzymeIC50 (µM)Reference
N-(4-(3-(2,4-Diamino...DHFR0.018
MethotrexateDHFR~0.1
TrimethoprimDHFR~0.02

科学的研究の応用

Antitumor Activity

One of the most prominent applications of this compound is in the field of oncology. Research has demonstrated that structural modifications to the compound enhance its potency as a DHFR inhibitor, which is crucial in cancer therapy. For instance, studies have shown that certain analogs derived from this compound exhibit greater cytotoxicity against various tumor cell lines compared to traditional chemotherapeutics like methotrexate. Specifically, compounds with minor structural changes have been reported to be 2- to 3-fold more effective than existing treatments in inhibiting tumor growth in cell lines such as P388 and colon 26 .

Key Findings:

  • Inhibition of DHFR: The compound acts as a competitive inhibitor of DHFR, leading to reduced tumor cell proliferation.
  • Cytotoxicity: Its derivatives have shown enhanced cytotoxic effects, making them promising candidates for further development in cancer therapy.

Structure-Activity Relationships

The structure-activity relationship (SAR) studies of N-(4-(3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid reveal that even slight modifications can significantly impact its biological activity. For example:

  • Alkyl Substitutions: Variations in the alkyl chain length or branching can lead to substantial differences in potency against specific cancer cell lines.
  • Isosteric Modifications: Replacing the benzene ring with heterocyclic structures has also been explored, yielding compounds with improved efficacy .

Potential Applications Beyond Oncology

While the primary focus has been on its antitumor properties, there are indications that this compound may have broader applications:

  • Fine Chemical Intermediates: It serves as an intermediate in the synthesis of other bioactive compounds due to its unique chemical structure and properties .
  • Research Tool: The compound can be utilized in biochemical assays to study enzyme inhibition and cellular responses to folate metabolism disruption.

Case Studies and Research Insights

Several studies highlight the effectiveness of this compound and its derivatives:

  • A study published in Cancer Research demonstrated that specific derivatives were able to overcome methotrexate resistance in certain cancer cell lines by effectively inhibiting DHFR activity .
  • Another research effort focused on synthesizing new analogs that maintain high potency while potentially reducing side effects associated with traditional antifolates .

特性

IUPAC Name

(2S)-2-[[4-[3-(2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O5/c23-19-18-13(8-9-15(18)26-22(24)27-19)3-1-2-12-4-6-14(7-5-12)20(30)25-16(21(31)32)10-11-17(28)29/h4-7,13,16H,1-3,8-11H2,(H,25,30)(H,28,29)(H,31,32)(H4,23,24,26,27)/t13?,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPMDRAVVJOBBC-VYIIXAMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CCCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1CCCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10933618
Record name N-{4-[3-(2,4-Diimino-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl}glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149325-95-1
Record name DDCPPB-Glu
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149325951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-[3-(2,4-Diimino-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl}glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid
Reactant of Route 2
N-(4-(3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid
Reactant of Route 3
N-(4-(3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid
Reactant of Route 4
N-(4-(3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid
Reactant of Route 5
N-(4-(3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid
Reactant of Route 6
N-(4-(3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)propyl)benzoyl)glutamic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。